Oxprenolol

Overview

Description

Oxprenolol is a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, arrhythmias, and anxiety . It is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol .

Synthesis Analysis

This compound is a chiral compound, the beta blocker is used as a racemate, e.g., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .

Molecular Structure Analysis

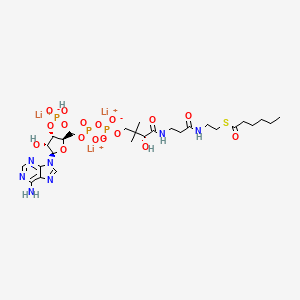

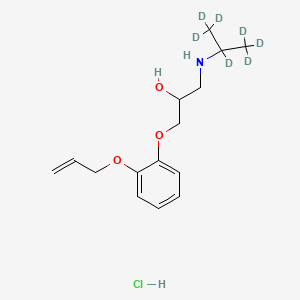

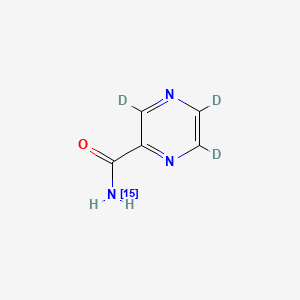

The molecular formula of this compound is C15H23NO3 . The molecular weight is 265.348 . The IUPAC name is (RS)-1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol .

Chemical Reactions Analysis

A stereoselective HPLC method has been developed for the simultaneous determination of this compound enantiomers in urine and pharmaceutical products . Enantiomeric resolution of this compound was achieved on cellulose tris (3,5-dichlorophenylcarbamate) immobilized onto a 5 μm spherical porous silica chiral stationary phase (CSP) known as Chiralpak IC with UV detection at 273 nm .

Physical And Chemical Properties Analysis

This compound is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .

Scientific Research Applications

Antihypertensive and Hemodynamic Effects

Oxprenolol, a beta-adrenergic blocker with intrinsic sympathomimetic activity, has been studied for its effects on hypertension and hemodynamics. Research comparing this compound with propranolol in patients with essential hypertension found significant decreases in heart rates and blood pressures with both drugs. However, there were no significant changes in intra-arterial pressures, pulmonary pressure, vascular resistance, or cardiac output during stress, suggesting that this compound closely mirrors the effects of propranolol in essential hypertension without marked negative chronotropic action (Ferlinz et al., 1980).

Use in Treating Anxiety and Stress

This compound has been evaluated for treating symptoms resulting from environmental stress. Studies indicate that this compound, on a three-times-a-day regimen, was superior to lower doses and as effective as diazepam in managing anxiety due to stress, highlighting the potential use of beta-blocking drugs like this compound in treating stress-induced symptoms (McMillin Wp, 1975).

Efficacy in Cardiac Arrhythmias

This compound, with intrinsic sympathomimetic activity, has been used effectively in treating cardiac arrhythmias associated with acute myocardial infarction or myocardial ischemia. It has shown effectiveness in abolishing ventricular ectopic beats and supraventricular tachycardia, with the main side effect being hypotension. The advantages of this compound over propranolol include a reduced likelihood of adversely affecting myocardial function and a diminished tendency to produce bronchospasm (Sandler & Pistevos, 1971).

Circulatory Influence During Anesthesia

This compound's influence on the circulation during anesthesia has been studied in dogs. It caused modest increases in heart rate, LV dP/dt max, and cardiac output with the largest doses, while arterial pressure remained unchanged and systemic vascular resistance decreased. This suggests that its beta-mimetic activity can minimize the response of the circulation to adrenergic beta-receptor blockade (Foëx et al., 1981).

Suppression of Adrenergic Response to Stress

Research on the suppression of adrenergic response to stress by this compound, particularly in situations of intense emotional stress like racing-car driving, suggests its efficacy in managing stress without apparent impairment of performance. This indicates potential clinical applications beyond traditional uses (Taggart & Carruthers, 1972).

Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .

Safety and Hazards

Oxprenolol is a potent beta blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental exposure, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-CXUOUXNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676092 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189649-47-5 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Oxprenolol is a nonselective beta-adrenergic blocking agent, meaning it binds to both beta-1 and beta-2 adrenergic receptors. [] By blocking these receptors, primarily located in the heart and blood vessels, this compound prevents the binding of catecholamines like epinephrine and norepinephrine. [] This blockade leads to a decrease in heart rate, contractility, and ultimately, blood pressure. []

A:

- Spectroscopic Data: While the provided research papers do not include detailed spectroscopic information, mass spectrometry analysis (CIMS and GC-MS) was utilized in several studies to identify and quantify this compound and its metabolites. [, , , ]

ANone: The provided research does not delve into material compatibility or stability of this compound outside of biological contexts.

ANone: The research papers focus on the pharmacological properties of this compound and do not describe any catalytic properties or applications.

ANone: The provided research papers predate the widespread use of computational chemistry and modeling techniques.

A: Comparing this compound with its para-isomer (p-Oxprenolol) reveals valuable SAR insights. [, ] While this compound exhibits nonselective beta-blocking activity, its para-isomer displays beta-1 selectivity, indicating that the position of the side chain on the aromatic ring significantly influences receptor subtype selectivity.

- Conventional (rapid-release): This formulation reaches peak plasma concentrations faster than slow-release formulations but exhibits a shorter duration of action. [, , , , ]

- Slow-release: Designed to prolong drug release and provide longer-lasting effects, these formulations often utilize a waxed matrix or spheroids in a capsule. [, , , , , ] Despite aiming for extended duration, several studies indicated the need for twice-daily administration of slow-release formulations to maintain consistent beta-blockade. [, ]

- Combined this compound-diuretic: This formulation, often combined with cyclopenthiazide, aims to enhance the antihypertensive effect by addressing different mechanisms contributing to elevated blood pressure. [, ]

ANone: The provided research papers predate current SHE (Safety, Health, and Environment) regulations and do not contain this information.

ANone: Extensive research highlights the following PK/PD properties of this compound:

- Distribution: this compound is around 80% protein-bound in plasma. [, ] It readily crosses the placental barrier and is detectable in breast milk. [, ]

- Metabolism: Hepatic glucuronidation is the primary metabolic pathway for this compound, with less than 4% excreted unchanged in urine. [, , , ] Interestingly, N-methylation represents a less common metabolic pathway identified in dogs. []

- Excretion: Primarily eliminated through urine, with metabolites detectable for up to 48 hours after administration. [, ]

- Activity & Efficacy: The relationship between plasma concentration and pharmacodynamic effects is well-documented. Significant beta-blockade, evidenced by heart rate and blood pressure reduction, is achieved at plasma concentrations above 60 ng/mL. []

ANone: While lacking traditional cell-based assays, the research papers showcase this compound's efficacy through various animal models and human trials:

- Animal Models: this compound effectively suppressed ischaemic arrhythmias in rats with acutely ligated coronary arteries, highlighting its cardioprotective potential. [, ]

- Clinical Trials: Numerous studies demonstrate this compound's efficacy in reducing blood pressure in hypertensive patients, especially when combined with diuretics. [, , , , , , , ] Notably, its efficacy as monotherapy appears limited in Black hypertensive patients. []

A: While the research papers do not directly address resistance mechanisms, long-term treatment with this compound did not lead to beta-adrenoreceptor hypersensitivity upon abrupt withdrawal, suggesting a low risk of rebound effects. []

A: One study investigated the potential of chitosan films for transdermal delivery of this compound, demonstrating promising results in controlling drug release and achieving pharmacological effects in rats. []

ANone: The research does not delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

ANone: Various analytical techniques played a crucial role in studying this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify this compound and its metabolites in biological samples like plasma and urine. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying this compound in plasma samples. [, , ]

- Spectrophotometry: Utilized to determine this compound concentration in pharmaceutical preparations by measuring the absorbance of its oxidized form. [, ]

ANone: The provided research papers focus primarily on the clinical and pharmacological aspects of this compound and do not contain information about its environmental impact or degradation.

A: While not extensively explored, the development of slow-release formulations suggests an understanding and manipulation of this compound's dissolution rate to achieve sustained drug release. [, , , , , ]

ANone: The research papers do not provide detailed information on the specific validation parameters used for the analytical methods employed.

ANone: The research papers primarily focus on the research and development phases of this compound and do not contain information about quality control and assurance measures during manufacturing and distribution.

ANone: The provided research papers focus on the pharmacological properties of this compound and do not provide information on its immunogenicity or potential to induce immunological responses.

ANone: The research papers do not provide specific details on interactions between this compound and drug transporters.

A: The research papers mainly focus on identifying the metabolic pathways of this compound, primarily glucuronidation, without explicitly addressing its potential to induce or inhibit drug-metabolizing enzymes. [, , , ]

A: While not explicitly addressed, the widespread use of this compound as a pharmaceutical suggests its general biocompatibility. The primary metabolic pathway, glucuronidation, further supports its biodegradability within the body. [, , , ]

A: Several studies directly compare this compound with other beta-blockers like propranolol, metoprolol, and atenolol, highlighting their respective strengths and weaknesses in terms of potency, selectivity, and duration of action. [, , , , , , , , ] This comparative analysis provides valuable insights into potential alternatives based on specific clinical needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)